molecular formula C8H18O4 B14376897 Octane-1,3,5,7-tetrol CAS No. 90162-25-7

Octane-1,3,5,7-tetrol

Cat. No.: B14376897
CAS No.: 90162-25-7
M. Wt: 178.23 g/mol
InChI Key: YKZCQEDGGUJOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane-1,3,5,7-tetrol, also known as 1,3,5,7-tetrahydroxyoctane, is an organic compound with the molecular formula C8H18O4. It is a linear molecule consisting of an octane backbone with four hydroxyl groups attached at the 1st, 3rd, 5th, and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane-1,3,5,7-tetrol can be achieved through several methods. One common approach involves the hydroxylation of octane derivatives. For example, starting from 1,3,5,7-octatetraene, a series of hydroxylation reactions can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octane-1,3,5,7-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of octane-1,3,5,7-tetrone or octane-1,3,5,7-tetracarboxylic acid.

    Reduction: Formation of octane or octane-1,3,5,7-tetraol.

    Substitution: Formation of octane-1,3,5,7-tetrahalides.

Scientific Research Applications

Octane-1,3,5,7-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octane-1,3,5,7-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its linear structure with evenly spaced hydroxyl groups, which imparts specific chemical and physical properties. This distinct arrangement allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

90162-25-7

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

octane-1,3,5,7-tetrol

InChI

InChI=1S/C8H18O4/c1-6(10)4-8(12)5-7(11)2-3-9/h6-12H,2-5H2,1H3

InChI Key

YKZCQEDGGUJOQC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CCO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.